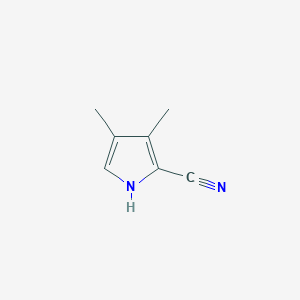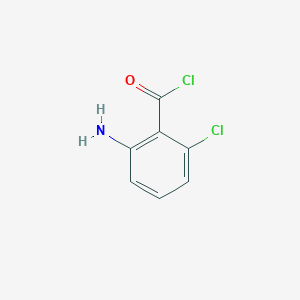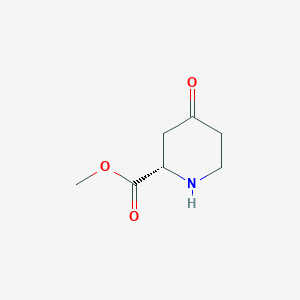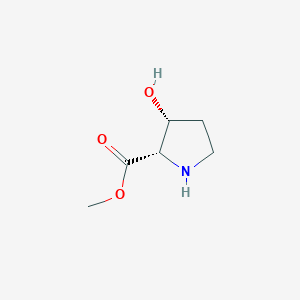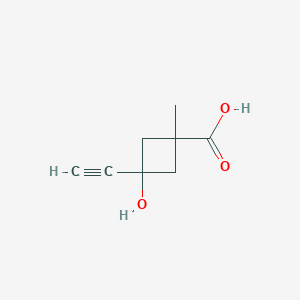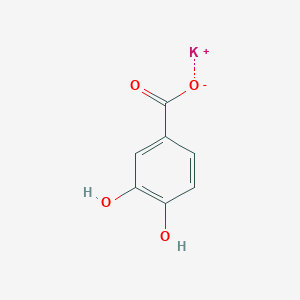
Potassium 3,4-dihydroxybenzoate
Übersicht
Beschreibung
Potassium 3,4-dihydroxybenzoate is a potassium salt of 3,4-dihydroxybenzoic acid, also known as protocatechuic acid. This compound is part of the hydroxybenzoic acid family, which is characterized by a benzene ring bearing both hydroxyl and carboxyl groups. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Wirkmechanismus
Target of Action
Potassium 3,4-dihydroxybenzoate, also known as protocatechuate, primarily targets enzymes involved in the degradation of aromatic compounds . It is a substrate for 3,4-dihydroxybenzoate decarboxylase, an enzyme that catalyzes the nonoxidative decarboxylation of 3,4-dihydroxybenzoate . This compound also shows inhibitory activity against drug resistance efflux pumps in bacteria, making it a potential agent for combating antibiotic resistance .
Mode of Action
The compound interacts with its target enzymes by fitting into their active sites, where it undergoes chemical reactions. For instance, in the presence of 3,4-dihydroxybenzoate decarboxylase, this compound is converted into catechol . When acting as an efflux pump inhibitor, it likely interferes with the pump’s function, preventing the expulsion of antibiotics from bacterial cells and thereby increasing the antibiotics’ effectiveness .
Biochemical Pathways
This compound is involved in the degradation pathways of various aromatic compounds. It is a key intermediate in the gentisate pathway and the protocatechuate pathway, which are responsible for the breakdown of aromatic compounds . The conversion of 3,4-dihydroxybenzoate into catechol by 3,4-dihydroxybenzoate decarboxylase is a crucial step in these pathways .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, studies on a similar compound, Methyl 3,4-dihydroxybenzoate (MDHB), provide some insights. MDHB exhibits fast absorption, high systemic clearance, and a short half-life. It permeates the blood-brain barrier and is rapidly distributed to all organs . Its oral bioavailability is 23% . The parent drug was assayed in the urine and faeces of mice after intragastric administration
Result of Action
The action of this compound results in the breakdown of aromatic compounds, contributing to the detoxification of these substances in the environment . When used as an efflux pump inhibitor, it can enhance the effectiveness of antibiotics against resistant bacterial strains .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of other aromatic compounds can induce the expression of enzymes like 3,4-dihydroxybenzoate decarboxylase . Additionally, the compound’s action as an efflux pump inhibitor can be influenced by the presence of antibiotics and the specific bacterial strains present .
Biochemische Analyse
Biochemical Properties
Potassium 3,4-dihydroxybenzoate plays a significant role in biochemical reactions, particularly in the degradation of aromatic compounds. It interacts with several enzymes and proteins, including protocatechuate 3,4-dioxygenase, which catalyzes the ring-cleavage of protocatechuate to form beta-carboxy-cis,cis-muconate . This enzyme is crucial in the microbial degradation of lignin-derived aromatic compounds. Additionally, this compound can act as an inhibitor of procollagen-proline dioxygenase, affecting collagen synthesis .
Cellular Effects
This compound influences various cellular processes. It has been shown to modulate oxidative stress responses by enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase . This compound also affects cell signaling pathways, particularly those involving hypoxia-inducible factor 1-alpha (HIF-1α), which plays a role in cellular responses to low oxygen levels . Furthermore, this compound can impact gene expression related to oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as protocatechuate 3,4-dioxygenase, facilitating the cleavage of aromatic rings . Additionally, it can inhibit the activity of procollagen-proline dioxygenase by binding to its active site, thereby affecting collagen synthesis . This compound also influences gene expression by modulating the activity of transcription factors like HIF-1α .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it is rapidly absorbed and distributed within tissues, with a short half-life and high systemic clearance . Its stability and degradation depend on environmental conditions, such as pH and temperature. Long-term exposure to this compound can lead to sustained antioxidant effects and modulation of cellular responses to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits antioxidant and anti-inflammatory properties, enhancing cellular defense mechanisms . At high doses, it can cause adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the beneficial effects plateau at certain concentrations, and higher doses do not provide additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It is metabolized by enzymes such as protocatechuate 3,4-dioxygenase, which cleaves the aromatic ring to form beta-carboxy-cis,cis-muconate . This compound can also undergo conjugation reactions, such as glucuronidation and sulfation, facilitating its excretion from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, it can accumulate in different organelles, including the mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in organelles such as the mitochondria and the endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The presence of this compound in these organelles allows it to modulate various metabolic processes and cellular responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium 3,4-dihydroxybenzoate can be synthesized through the carboxylation of catechol using 3,4-dihydroxybenzoate decarboxylase. This enzyme catalyzes the regioselective carboxylation of catechol in the presence of potassium bicarbonate (KHCO₃) under specific conditions. The reaction typically occurs at 30°C with a molar conversion ratio of 28% after 14 hours .
Industrial Production Methods
Industrial production of this compound involves the extraction and refinement of 3,4-dihydroxybenzoic acid from natural sources such as the stems and leaves of camellia or catechu. The extracted acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 3,4-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechol derivatives.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol and its derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Potassium 3,4-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various aromatic compounds.
Biology: Studied for its antioxidant properties and its role in cellular protection against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pharmaceuticals, and as a food additive.
Vergleich Mit ähnlichen Verbindungen
Potassium 3,4-dihydroxybenzoate can be compared with other hydroxybenzoic acids such as:
4-Hydroxybenzoic acid: Known for its use in the production of parabens.
3,4,5-Trihydroxybenzoic acid:
2,6-Dihydroxybenzoic acid: Known for its use in the synthesis of pharmaceuticals.
This compound is unique due to its specific regioselective carboxylation process and its potent antioxidant properties .
Eigenschaften
IUPAC Name |
potassium;3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.K/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,8-9H,(H,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJCFBMUBQIHJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)[O-])O)O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40668229 | |
| Record name | Potassium 3,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91753-30-9 | |
| Record name | Potassium 3,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)
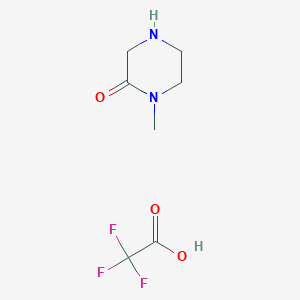
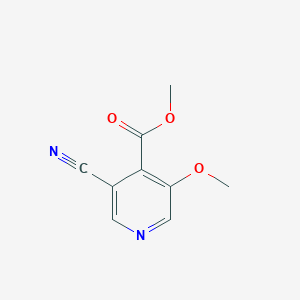
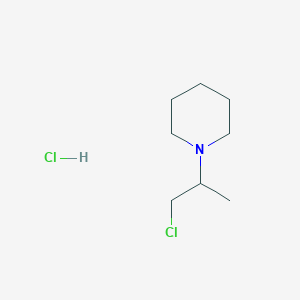
![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)
![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)
![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)
![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)
